molecular formula C25H23N3O8 B2413128 6,7-dimethoxy-2-(3-nitrobenzoyl)-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 449766-07-8

6,7-dimethoxy-2-(3-nitrobenzoyl)-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2413128
CAS No.: 449766-07-8
M. Wt: 493.472
InChI Key: YXVWUBBGMMPRRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-dimethoxy-2-(3-nitrobenzoyl)-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C25H23N3O8 and its molecular weight is 493.472. The purity is usually 95%.
BenchChem offers high-quality 6,7-dimethoxy-2-(3-nitrobenzoyl)-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-dimethoxy-2-(3-nitrobenzoyl)-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-(3-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O8/c1-34-23-13-16-10-11-26(25(29)17-4-3-5-19(12-17)28(32)33)22(21(16)14-24(23)35-2)15-36-20-8-6-18(7-9-20)27(30)31/h3-9,12-14,22H,10-11,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXVWUBBGMMPRRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC(=CC=C3)[N+](=O)[O-])COC4=CC=C(C=C4)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6,7-Dimethoxy-2-(3-nitrobenzoyl)-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by research findings and case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C20H24N4O6\text{C}_{20}\text{H}_{24}\text{N}_{4}\text{O}_{6}

Antibacterial Activity

Research has indicated that derivatives of tetrahydroisoquinoline exhibit notable antibacterial properties. For instance, compounds similar to 6,7-dimethoxy-2-(3-nitrobenzoyl)-1-[(4-nitrophenoxy)methyl]-1,2,3,4-tetrahydroisoquinoline have shown effectiveness against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : A study found that certain derivatives had MIC values ranging from 40 to 50 µg/mL against pathogens such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae .
  • Inhibition Zones : The inhibition zones for these compounds were comparable to standard antibiotics like ceftriaxone, with diameters reaching up to 30 mm .

Anti-Inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects.

  • Cytokine Inhibition : In vitro studies demonstrated that certain derivatives inhibited the production of pro-inflammatory cytokines such as TNF-α and IL-6. Compounds tested at a concentration of 10 µg/mL showed up to 89% inhibition of IL-6 compared to the control dexamethasone .
CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Compound A7889
Compound B7283

Anticancer Activity

The anticancer potential of the compound was highlighted in studies focusing on breast cancer cell lines.

  • Cell Viability : Treatment with the compound resulted in a significant reduction in cell viability in MCF-7 cells, with an IC50 value indicating effective growth inhibition .
  • Mechanism of Action : The compound was shown to induce apoptosis and arrest the cell cycle at the S phase, suggesting a mechanism involving programmed cell death .

Study on Antibacterial Efficacy

A specific study evaluated the antibacterial efficacy of a series of tetrahydroisoquinoline derivatives against multidrug-resistant bacterial strains. The results indicated that several compounds derived from this scaffold exhibited substantial antibacterial activity, outperforming traditional antibiotics in some cases.

Study on Anti-inflammatory Effects

Another study assessed the anti-inflammatory properties of synthesized thiourea derivatives related to tetrahydroisoquinolines. These derivatives demonstrated significant inhibition of inflammatory markers in vitro and were proposed as potential therapeutic agents for inflammatory diseases .

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